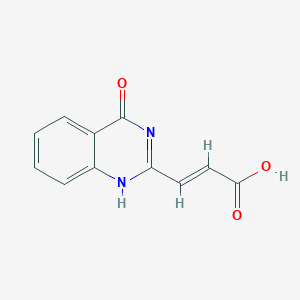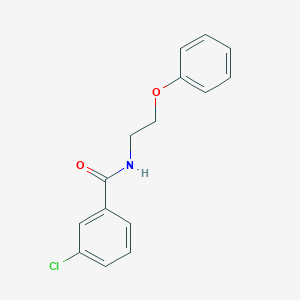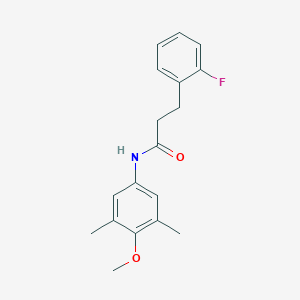
(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid typically involves the condensation of an appropriate quinazolinone derivative with an acrylic acid derivative. Common reagents used in this synthesis include:
Quinazolinone derivatives: These can be synthesized from anthranilic acid or its derivatives.
Acrylic acid derivatives: These are often commercially available or can be synthesized from simpler precursors.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Catalysts: To speed up the reaction.
Solvents: To dissolve the reactants and control the reaction environment.
Temperature and Pressure Control: To ensure the reaction proceeds efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a potential bioactive compound with therapeutic properties.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: As an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone derivatives: Such as 2-methyl-4(3H)-quinazolinone.
Acrylic acid derivatives: Such as cinnamic acid.
Uniqueness
(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid is unique due to its specific structure, which combines the quinazolinone and acrylic acid moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
(E)-3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-6H,(H,14,15)(H,12,13,16)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHQCDJWFSXEDO-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(BENZYLSULFANYL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ACETAMIDE](/img/structure/B496679.png)
![2-Ethoxy-5-{[4-(1-pyrrolidinylcarbonyl)anilino]sulfonyl}benzamide](/img/structure/B496680.png)
![2-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-phenylethan-1-one](/img/structure/B496681.png)
![2-chloro-4,5-difluoro-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B496683.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B496685.png)
![4-{2-[(methylsulfonyl)amino]ethoxy}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B496686.png)


![methyl 2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B496691.png)
![4-methoxy-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B496694.png)
![2-[(3,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B496695.png)
![1-(2-Hydroxy-5-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B496697.png)


